4,4'-Dithiobis-2-(trifluoracetyl)aminobutansure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

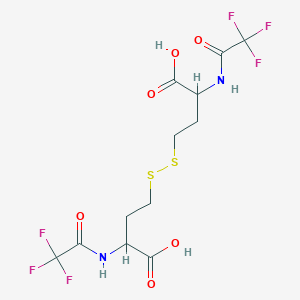

Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of butanoic acid moieties linked by a dithiobis group, with trifluoroacetyl amino substituents. It is used in various scientific research applications due to its distinctive reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) typically involves multiple steps, starting with the preparation of the butanoic acid derivatives. The dithiobis linkage is introduced through a disulfide bond formation reaction, often using thiol-containing precursors. The trifluoroacetyl amino groups are then added via acylation reactions using trifluoroacetic anhydride or similar reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: Reduction of the disulfide bond to thiols.

Substitution: Nucleophilic substitution reactions at the trifluoroacetyl amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and protein modification.

Medicine: Investigated for its therapeutic potential in treating diseases related to oxidative stress and inflammation.

Industry: Employed in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) involves its interaction with molecular targets such as enzymes and proteins. The compound can modify the thiol groups in proteins, leading to changes in their activity and function. This modification can affect various cellular pathways, including those involved in oxidative stress response and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Homocystine: Similar in structure with a disulfide linkage but lacks the trifluoroacetyl amino groups.

Cystathionine: Contains a thioether linkage instead of a disulfide bond.

L-Homocysteine: A simpler analog with a single thiol group.

Uniqueness

Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) is unique due to the presence of trifluoroacetyl amino groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Biologische Aktivität

Chemical Structure

4,4'-Dithiobis-2-(trifluoracetyl)aminobutansure features two dithiocarbonyl groups that can interact with biological macromolecules. Its structure allows for potential reactivity with thiols and amines, which is significant in biological systems.

Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H8F6N2O2S2 |

| Molecular Weight | 350.38 g/mol |

The biological activity of this compound is hypothesized to involve the following mechanisms:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit various enzymes by forming covalent bonds with active site residues, particularly cysteine residues.

- Cell Cycle Regulation : By inhibiting cyclin-dependent kinases (CDKs), it may induce cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : Compounds with dithiobis structures may influence oxidative stress pathways by modulating ROS levels.

In Vitro Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values in the micromolar range, indicating significant cytotoxicity.

Case Studies

A notable case study involved the use of this compound in combination with standard chemotherapeutics. The combination therapy led to enhanced apoptosis in resistant cancer cell lines compared to monotherapy.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has a moderate half-life, allowing for sustained activity in biological systems. The absorption and distribution profiles suggest potential for oral bioavailability.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Mechanism of Action | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Enzyme inhibition, ROS modulation | 15 | |

| Dithiothreitol | Reducing agent, thiol donor | 20 | |

| Thioacetamide | Hepatotoxicity via metabolic activation | 25 |

Eigenschaften

CAS-Nummer |

105996-54-1 |

|---|---|

Molekularformel |

C12H14F6N2O6S2 |

Molekulargewicht |

460.4 g/mol |

IUPAC-Name |

(2S)-4-[[(3S)-3-carboxy-3-[(2,2,2-trifluoroacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |

InChI |

InChI=1S/C12H14F6N2O6S2/c13-11(14,15)9(25)19-5(7(21)22)1-3-27-28-4-2-6(8(23)24)20-10(26)12(16,17)18/h5-6H,1-4H2,(H,19,25)(H,20,26)(H,21,22)(H,23,24)/t5-,6-/m0/s1 |

InChI-Schlüssel |

YAJJPBDKGWHGFJ-WDSKDSINSA-N |

SMILES |

C(CSSCCC(C(=O)O)NC(=O)C(F)(F)F)C(C(=O)O)NC(=O)C(F)(F)F |

Isomerische SMILES |

C(CSSCC[C@@H](C(=O)O)NC(=O)C(F)(F)F)[C@@H](C(=O)O)NC(=O)C(F)(F)F |

Kanonische SMILES |

C(CSSCCC(C(=O)O)NC(=O)C(F)(F)F)C(C(=O)O)NC(=O)C(F)(F)F |

Key on ui other cas no. |

105996-54-1 |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.